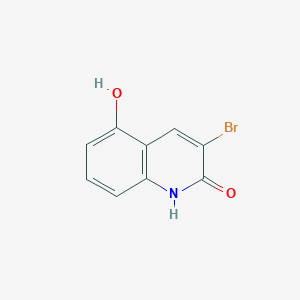
3-bromo-5-hydroxy-2(1H)-quinolinone
Overview
Description
“3-Bromo-5-hydroxy-2-picoline” is a chemical compound with the CAS Number: 186593-45-3 . It has a molecular weight of 188.02 .
Physical and Chemical Properties This compound has a predicted boiling point of 328.2±37.0 °C and a predicted density of 1.655±0.06 g/cm3 . Its storage temperature is ambient .
Scientific Research Applications
1. Antiviral Activity
3-bromo-5-hydroxy-2(1H)-quinolinone derivatives have shown potential as HIV-1 integrase inhibitors. Studies have demonstrated their enzymatic and antiviral activity, particularly highlighting the effectiveness of acidic compounds over ester compounds in inhibiting HIV-1 integrase (Vandurm et al., 2009). Additionally, the electronic transitions of these quinolinone derivatives, including their neutral and anionic forms, have been explored in the context of HIV-1 inhibition, using UV–visible spectroscopy and theoretical analyses (Vandurm et al., 2009).
2. Anticancer Properties
Quinolinone derivatives, including those similar to 3-bromo-5-hydroxy-2(1H)-quinolinone, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies have provided insights into their potential as anticancer agents and their structure-activity relationships (Soural et al., 2006). In another study, the photo-antiproliferative activity of new quinolinone derivatives was evaluated, demonstrating their potential in leukemia and adenocarcinoma-derived cell lines (Chimichi et al., 2006).
3. Synthesis Methods
Research has focused on developing efficient methods for the synthesis of quinolinone derivatives. This includes the solid-phase synthesis of quinolinone libraries, which is significant for investigating their biological activities and developing new drugs (Kwak et al., 2015). Another study presented an efficient three-component protocol for synthesizing trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones, demonstrating the potential for green chemistry applications (Indumathi et al., 2012).
4. Biological Activities
2-Phenyl-3-hydroxy-4(1H)-quinolinones, structurally related to 3-bromo-5-hydroxy-2(1H)-quinolinone, have been studied for a range of biological activities. These include acting as inhibitors of topoisomerase, gyrase, and IMPDH, showing anticancer and immunosuppressive properties (Hradil et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h1-4,12H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFNVCCFWPMVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




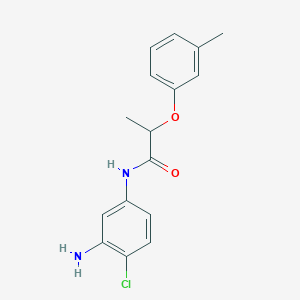
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
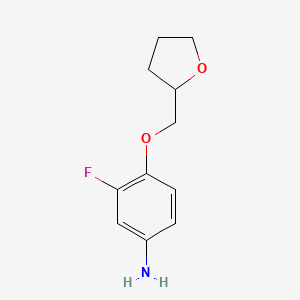
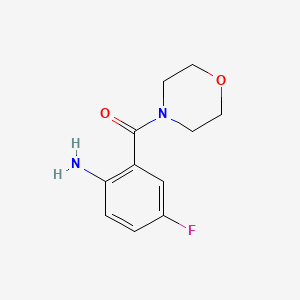
![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)
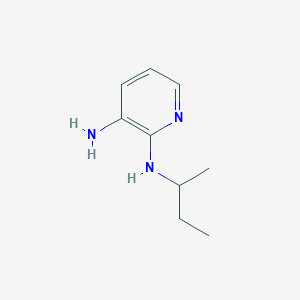

![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)

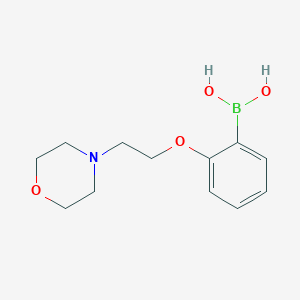

![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)